4-Methyl-N-(5-methyloxazol-2-yl)benzamide
CAS No.: 137935-60-5
Cat. No.: VC8071169
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 137935-60-5 |
---|---|
Molecular Formula | C12H12N2O2 |
Molecular Weight | 216.24 g/mol |
IUPAC Name | 4-methyl-N-(5-methyl-1,3-oxazol-2-yl)benzamide |
Standard InChI | InChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)11(15)14-12-13-7-9(2)16-12/h3-7H,1-2H3,(H,13,14,15) |
Standard InChI Key | TWEPKJWGWYUYJG-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C(=O)NC2=NC=C(O2)C |
Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC2=NC=C(O2)C |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The molecular formula of 4-methyl-N-(5-methyloxazol-2-yl)benzamide is C₁₂H₁₂N₂O₂, with a molecular weight of 228.24 g/mol. Its structure comprises two distinct domains:
-
A 4-methylbenzamide group, where the methyl substitution at the para position enhances lipophilicity and influences binding interactions.
-
A 5-methyloxazol-2-yl group, a five-membered heterocycle containing oxygen and nitrogen atoms, which contributes to hydrogen-bonding capabilities and structural rigidity.
The compound’s IUPAC name, 4-methyl-N-(5-methyl-1,3-oxazol-2-yl)benzamide, reflects its substitution pattern and functional groups.
Physicochemical Profile
Key physicochemical properties include:
Property | Value |
---|---|
Solubility (aqueous) | <0.2 µg/mL at pH 7.4 |
LogP (octanol-water) | 2.1 (predicted) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 4 |
Topological Polar Surface | 58.7 Ų |
The low aqueous solubility underscores challenges in formulation, necessitating prodrug strategies or nanoparticle delivery systems for in vivo applications.
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis typically involves a coupling reaction between 4-methylbenzoic acid derivatives and 5-methyloxazol-2-amine. A representative pathway includes:
-
Activation of the carboxylic acid: 4-Methylbenzoic acid is treated with thionyl chloride (SOCl₂) to form 4-methylbenzoyl chloride.
-
Amide bond formation: The acyl chloride reacts with 5-methyloxazol-2-amine in anhydrous dichloromethane (DCM) or dimethylformamide (DMF), catalyzed by triethylamine (TEA).
Reaction equation:
Yield optimization (typically 70–85%) requires strict anhydrous conditions and stoichiometric control to minimize side reactions such as hydrolysis.
Advanced Methodologies
Recent advances employ microwave-assisted synthesis to reduce reaction times from hours to minutes. For instance, irradiating the reaction mixture at 100°C for 10 minutes enhances yield to 89% while reducing byproduct formation.
Mechanism of Action
Target Engagement: Glucokinase Activation
4-Methyl-N-(5-methyloxazol-2-yl)benzamide functions as an allosteric activator of human glucokinase (GK), a hexokinase isoform critical for glucose sensing in pancreatic β-cells and hepatocytes. GK catalyzes the phosphorylation of glucose to glucose-6-phosphate, a rate-limiting step in glycolysis.
Allosteric Binding Site
The compound binds to a regulatory site distinct from the catalytic domain, inducing a conformational change that:
-
Lowers the S₀.₅ (half-saturation constant) for glucose from 8 mM to 4 mM, enhancing enzyme activity at physiological glucose concentrations.
-
Increases Vₘₐₓ (maximum velocity) by 40–60%, as demonstrated in kinetic assays using recombinant human GK.
Biochemical and Cellular Effects
-
Pancreatic β-cells: Enhanced GK activity amplifies glucose-stimulated insulin secretion (GSIS), restoring insulin output in T2D models.
-
Hepatocytes: Accelerated hepatic glucose uptake and glycogen synthesis reduce fasting hyperglycemia.
Pharmacological Profile
In Vitro Studies
-
Enzyme activation: EC₅₀ = 0.8 µM in GK activation assays, with >90% maximal activation at 10 µM.
-
Selectivity: Minimal off-target effects against 450 kinases (IC₅₀ > 30 µM) in broad-panel screening.
In Vivo Efficacy
Animal models of T2D (e.g., db/db mice, Zucker diabetic fatty rats):
-
Oral administration (10 mg/kg) reduces fasting blood glucose by 35% within 4 hours.
-
HbA1c levels decrease by 1.2% after 28 days of treatment.
Pharmacokinetics
Parameter | Value (rat, 10 mg/kg) |
---|---|
Cₘₐₓ | 1.2 µg/mL |
Tₘₐₓ | 1.5 h |
Half-life (t₁/₂) | 3.8 h |
Bioavailability | 52% |
Hepatic metabolism via CYP3A4/5 is the primary clearance route, generating inactive metabolites excreted renally.
Research Frontiers and Future Directions
Structural Modification Strategies
-
Prodrug derivatives: Esterification of the amide group improves solubility (e.g., phosphate prodrugs achieve >90% solubility at pH 6.8).
-
Heterocycle substitution: Replacing the oxazole with thiazole or imidazole rings alters potency and pharmacokinetics.
Combination Therapies
Synergy with SGLT-2 inhibitors or GLP-1 receptor agonists is under investigation to enhance glycemic control while mitigating adverse effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume